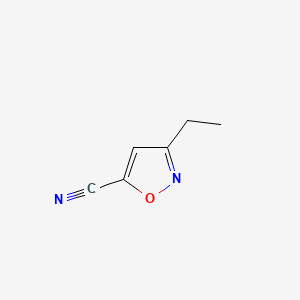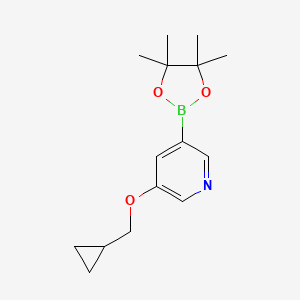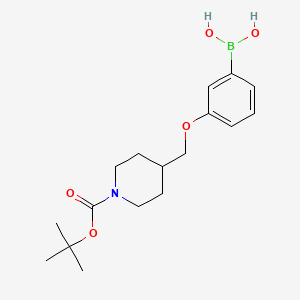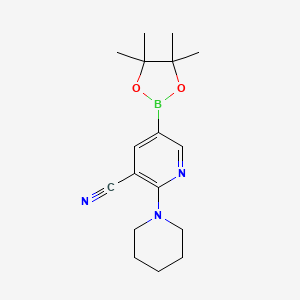
2-Chloro-3-iodo-1,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-iodo-1,4-dimethoxybenzene is an organic compound with the molecular formula C8H8ClIO2 It is a derivative of benzene, featuring chlorine, iodine, and methoxy substituents on the aromatic ring
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-iodo-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Wirkmechanismus
Target of Action
It is known that halogenated aromatic compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
2-Chloro-3-iodo-1,4-dimethoxybenzene, like other halogenated aromatic compounds, likely undergoes electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
They may affect the function of enzymes, alter signal transduction pathways, or disrupt cellular homeostasis .
Pharmacokinetics
The compound’s molecular weight (29851 g/mol) and its lipophilic nature suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
Based on its structure and the known effects of similar compounds, it may cause changes in cellular function, potentially leading to altered physiological responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodo-1,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-chloro-1,4-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reagent concentrations, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-iodo-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions, where the chlorine and iodine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The methoxy groups can be targeted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, or nitrating agents (e.g., nitric acid) in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Products: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Dehalogenated benzene derivatives or fully reduced aromatic rings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,4-dimethoxybenzene: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
3-Iodo-1,4-dimethoxybenzene:
2-Bromo-3-iodo-1,4-dimethoxybenzene: Similar structure but with bromine instead of chlorine, which can alter its chemical properties and reactivity.
Uniqueness
2-Chloro-3-iodo-1,4-dimethoxybenzene is unique due to the presence of both chlorine and iodine substituents, which provide a balance of electron-withdrawing and electron-donating effects. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-chloro-3-iodo-1,4-dimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMMDYMSUZKGSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N',N'-Diethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B572542.png)



![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B572547.png)



![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)


![2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B572559.png)

